Cas no 704-76-7 (2-(ethoxymethylidene)-4-methylcyclohexan-1-one)

2-(Ethoxymethylidene)-4-methylcyclohexan-1-one is a cyclic enone derivative characterized by its ethoxymethylidene functional group attached to a methyl-substituted cyclohexanone framework. This compound is of interest in synthetic organic chemistry due to its reactivity as a Michael acceptor and its potential utility in constructing complex molecular architectures. The ethoxy group enhances its solubility in organic solvents, facilitating its use in nucleophilic addition and cyclization reactions. Its structural features make it a versatile intermediate for pharmaceuticals, agrochemicals, and fine chemical synthesis. The methyl substitution at the 4-position influences steric and electronic properties, offering selectivity in further functionalization. Proper handling under inert conditions is recommended due to its potential sensitivity to moisture and air.
2-(ethoxymethylidene)-4-methylcyclohexan-1-one structure
704-76-7 structure
商品名:2-(ethoxymethylidene)-4-methylcyclohexan-1-one
CAS番号:704-76-7
MF:C10H16O2
メガワット:168.232843399048
CID:2196549
PubChem ID:63708988

2-(ethoxymethylidene)-4-methylcyclohexan-1-one 化学的及び物理的性質

名前と識別子

    • 2-Ethylhexanol
    • 2-Ethoxymethylen-4-methyl-cyclohexanon-(1)
    • 2-(Ethoxymethylene)-4-methylcyclohexanone
    • 2-(ethoxymethylidene)-4-methylcyclohexan-1-one
    • インチ: 1S/C10H16O2/c1-3-12-7-9-6-8(2)4-5-10(9)11/h7-8H,3-6H2,1-2H3/b9-7+
    • InChIKey: ZUWOIAQXNSLKNC-VQHVLOKHSA-N
    • ほほえんだ: O=C1/C(=C/OCC)/CC(C)CC1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 194
  • トポロジー分子極性表面積: 26.3

2-(ethoxymethylidene)-4-methylcyclohexan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1126587-0.1g
2-(ethoxymethylidene)-4-methylcyclohexan-1-one
704-76-7 95%
0.1g
$364.0 2023-10-26
Enamine
EN300-1126587-5.0g
2-(ethoxymethylidene)-4-methylcyclohexan-1-one
704-76-7
5g
$2110.0 2023-05-23
Enamine
EN300-1126587-1.0g
2-(ethoxymethylidene)-4-methylcyclohexan-1-one
704-76-7
1g
$728.0 2023-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419235-2.5g
2-(Ethoxymethylene)-4-methylcyclohexan-1-one
704-76-7 95%
2.5g
¥33415.00 2024-05-02
Enamine
EN300-1126587-5g
2-(ethoxymethylidene)-4-methylcyclohexan-1-one
704-76-7 95%
5g
$1199.0 2023-10-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419235-500mg
2-(Ethoxymethylene)-4-methylcyclohexan-1-one
704-76-7 95%
500mg
¥16351.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419235-1g
2-(Ethoxymethylene)-4-methylcyclohexan-1-one
704-76-7 95%
1g
¥19623.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419235-100mg
2-(Ethoxymethylene)-4-methylcyclohexan-1-one
704-76-7 95%
100mg
¥16127.00 2024-05-02
Enamine
EN300-1126587-2.5g
2-(ethoxymethylidene)-4-methylcyclohexan-1-one
704-76-7 95%
2.5g
$810.0 2023-10-26
Enamine
EN300-1126587-1g
2-(ethoxymethylidene)-4-methylcyclohexan-1-one
704-76-7 95%
1g
$414.0 2023-10-26

2-(ethoxymethylidene)-4-methylcyclohexan-1-one 関連文献

2-(ethoxymethylidene)-4-methylcyclohexan-1-oneに関する追加情報

2-(ethoxymethylidene)-4-methylcyclohexan-1-one: A Comprehensive Overview

2-(ethoxymethylidene)-4-methylcyclohexan-1-one, identified by the CAS registry number CAS No 704-76-7, is a versatile organic compound with significant applications in various fields. This compound, also referred to as 4-methylcyclohexanone with an ethoxymethylene group, belongs to the class of cyclic ketones and is widely studied for its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and specialty chemicals.

The structure of 2-(ethoxymethylidene)-4-methylcyclohexan-1-one consists of a cyclohexane ring with a ketone group at position 1 and an ethoxymethylene substituent at position 2. The presence of the ethoxymethylene group introduces interesting reactivity, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its role in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and anti-inflammatory agents.

One of the most notable advancements involving this compound is its use as a key intermediate in the synthesis of macrolide antibiotics. Researchers have demonstrated that 2-(ethoxymethylidene)-4-methylcyclohexan-1-one can undergo various cyclization reactions to form complex ring systems, which are essential for the biological activity of these antibiotics. This has led to increased interest in optimizing its synthesis and exploring its reactivity under different conditions.

In addition to its pharmaceutical applications, CAS No 704-76-7 has found utility in the agrochemical industry. Recent studies have shown that derivatives of this compound exhibit potent insecticidal activity, making them promising candidates for developing eco-friendly pesticides. The ability to modify the substituents on the cyclohexane ring has opened new avenues for tailoring the compound's properties to meet specific agricultural needs.

The synthesis of 2-(ethoxymethylidene)-4-methylcyclohexan-1-one typically involves multi-step processes, including alkylation, oxidation, and cyclization reactions. Recent research has focused on improving the efficiency and sustainability of these processes. For instance, the use of enzymatic catalysis has been explored to achieve higher yields and reduce environmental impact. These advancements underscore the importance of green chemistry principles in modern organic synthesis.

Beyond its practical applications, this compound serves as a valuable model system for studying intramolecular reactions and stereochemical outcomes. Its rigid cyclic structure provides an excellent platform for investigating reaction mechanisms, particularly those involving ketones and enol ethers. Such studies contribute to our fundamental understanding of organic chemistry and pave the way for innovative synthetic strategies.

In conclusion, 2-(ethoxymethylidene)-4-methylcyclohexan-1-one, or CAS No 704-76-7, is a multifaceted compound with a wide range of applications across various industries. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis, while ongoing research continues to uncover new potential uses and improvements in its production processes. As scientific advancements progress, this compound is expected to play an even more significant role in addressing global challenges in health and agriculture.

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